molecular formula C24H17BrCl2FN3O5S B1671185 Elsulfavirine CAS No. 868046-19-9

Elsulfavirine

Cat. No.: B1671185
CAS No.: 868046-19-9
M. Wt: 629.3 g/mol
InChI Key: ULTDEARCBRNRGR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Elsulfavirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV infection . The primary target of this compound is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a critical step in the replication of the virus .

Mode of Action

This compound is a prodrug, which means it is metabolized in the body to produce the active antiviral agent, desthis compound (also known as VM-1500A) . This compound binds to a specific site on the reverse transcriptase enzyme, inducing conformational changes that inhibit its activity . As a result, the process of converting viral RNA into DNA is disrupted, leading to a reduction in viral replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus . This disruption in the replication cycle leads to a decrease in the production of new virus particles .

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. It is known that this compound is a prodrug, which means it is metabolized in the body to produce the active antiviral agent, desthis compound . The recommended dosage of this compound is 20 mg once daily, taken 15 minutes before meals . The half-life of the active metabolite, VM-1500A, is approximately 8.8 to 8.9 days .

Result of Action

The primary result of this compound’s action is a reduction in the replication of the HIV virus. By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, disrupting the replication cycle of the virus . This leads to a decrease in the production of new virus particles, reducing the viral load in the body .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact the effectiveness of this compound. Currently, this compound is used in antiretroviral therapy regimens in combination with other drugs such as lamivudine (or emtricitabine) and tenofovir . Furthermore, the development of viral resistance to the drug can also affect its efficacy .

Properties

IUPAC Name

N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTDEARCBRNRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrCl2FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868046-19-9
Record name Elsulfavirine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868046199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elsulfavirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELSULFAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4CGO0RUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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